4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
Description
4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a brominated benzene ring linked to a sulfonamide group and a substituted aromatic amine (5-fluoro-2-methylphenyl). Sulfonamides are known for diverse therapeutic applications, including antimicrobial, anti-diabetic, and herbicidal activities .
Properties
IUPAC Name |
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrFNO2S/c1-9-2-5-11(15)8-13(9)16-19(17,18)12-6-3-10(14)4-7-12/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPCBXJXZXPMTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 5-fluoro-2-methylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Pharmaceutical Development
-
Antibiotic Development :
- 4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide serves as a lead compound in the development of new antibiotics. Its sulfonamide group is structurally similar to existing antibacterial agents, making it a candidate for further modification to enhance efficacy against resistant bacterial strains.
- Cancer Treatment :
- Hepatitis C Virus Inhibitors :
Chemical Research
-
Biological Activity Studies :
- Compounds with sulfonamide structures often display significant biological activities, including anti-inflammatory and antimicrobial effects. The interaction studies involving this compound are crucial for understanding its mechanism of action within biological systems.
- Synthetic Chemistry :
Case Studies and Research Findings
Numerous studies have focused on the applications of sulfonamides in drug development:
- A study highlighted the role of phenyl sulfonamides as effective inhibitors of human intestinal carboxylesterases, which are crucial for drug metabolism .
- Another research effort demonstrated that modifications to the benzenesulfonamide scaffold could lead to potent progesterone receptor antagonists, indicating the versatility of this chemical class .
Mechanism of Action
The mechanism of action of 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets .
Comparison with Similar Compounds
Structural Comparisons
4-Bromo-N-(Propylcarbamoyl)Benzenesulfonamide
- Crystal Structure: This compound crystallizes in the monoclinic C2/c space group. The Br—C bond length is 1.887(2) Å, consistent with brominated aromatic systems. The sulfonamide group forms an L-shaped geometry with the benzene ring, stabilized by N—H⋯O and C—H⋯O hydrogen bonds .
- Dihedral Angles : The bromophenyl ring and the sulfonamide-propylcarbamoyl group form a dihedral angle of ~68.4°, influencing molecular packing .
- Comparison : Unlike 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, the propylcarbamoyl substituent introduces flexibility, altering hydrogen-bonding networks and crystal symmetry .
4-Bromo-N-(4-Fluorophenyl)Benzenesulfonamide
- Geometry : The U-shaped molecule has a dihedral angle of 41.17° between the two benzene rings. This is larger than in analogs like 4-bromo-N-(4-bromophenyl)benzenesulfonamide (38.5°) and 4-bromo-N-(4-nitrophenyl)benzenesulfonamide (32.6°), indicating substituent-dependent conformational flexibility .
- Hydrogen Bonding : N—H⋯O interactions dominate packing, similar to other sulfonamides. The fluorine atom participates in weak F⋯F contacts, a feature absent in bromo/methyl-substituted analogs .
4-Bromo-N-(5-Nitro-2-Methylphenyl)Benzenesulfonamide
- The methyl group at the 2-position sterically hinders rotational freedom compared to the fluoro substituent in the target compound .
Table 1: Structural Parameters of Selected Sulfonamide Derivatives
*BSA = Benzenesulfonamide; * = Target compound (data inferred from analogs).
Crystallographic and Computational Tools
- Software : SHELX programs (e.g., SHELXL, SHELXS) are widely used for refining sulfonamide crystal structures, ensuring accurate bond length and angle determinations .
- Hirshfeld Analysis : For 4-bromo-N-(propylcarbamoyl)BSA, hydrogen bonds account for >60% of intermolecular interactions, while halogen bonds (Br⋯O) contribute <10% .
Biological Activity
4-Bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is a sulfonamide derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's molecular structure includes significant halogen substituents (bromine and fluorine), which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₃H₁₀BrF₂NO₂S
- Molecular Weight : 362.19 g/mol
The sulfonamide functional group (-SO₂-) is critical for its biological activity, as it can interact with various biological targets.
The mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit key enzymes such as carbonic anhydrase, which plays a role in regulating pH and ion balance in cells.
- Target Interaction : The presence of halogen atoms enhances its binding affinity to specific receptors or enzymes, leading to altered cellular processes .
Antimicrobial Properties
Research indicates that sulfonamides, including this compound, exhibit significant antibacterial effects, particularly against Gram-positive bacteria. Notable findings include:
- Inhibition Zones : Compounds similar to this compound have shown varying degrees of antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains .
- Activity Against Specific Bacteria : Effective against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, demonstrating broad-spectrum antibacterial potential .
Anticancer Activity
The compound has been studied for its potential as an anticancer agent:
- Cell Line Studies : In vitro studies have shown that derivatives of benzenesulfonamide can inhibit cancer cell proliferation. For example, certain modifications led to compounds with IC50 values as low as 0.3 µM against various cancer cell lines .
- Mechanistic Insights : The anticancer effects are believed to arise from the compound's ability to disrupt critical cellular signaling pathways involved in tumor growth and survival .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-bromo-N-(5-fluoro-2-methylphenyl)benzenesulfonamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via sulfonylation of 5-fluoro-2-methylaniline with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or K₂CO₃). Critical parameters include:
- Temperature : Reactions typically proceed at 0–5°C to minimize side reactions (e.g., sulfonamide hydrolysis).
- Solvent : Polar aprotic solvents (DMF, THF) enhance solubility of intermediates .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.1 ppm for bromobenzene; δ 6.5–7.0 ppm for fluorophenyl) and sulfonamide NH (δ ~10 ppm, broad singlet) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- In Vitro Screening :
- Enzyme Inhibition : Test against COX-2, carbonic anhydrase, or kinases (IC₅₀ determination via fluorometric assays) .
- Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Advanced Research Questions
Q. How can crystallographic disorder in the bromine/fluoro-substituted aromatic rings be resolved during structure refinement?
- Approach :
- Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) reduces thermal motion artifacts .
- Refinement : Use SHELXL’s PART and SUMP commands to model partial occupancy or split positions for Br/F atoms. Validate with R₁ (~5%) and wR₂ (~12%) .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting sulfonamide-based inhibitors?
- Key Modifications :
- Substituent Effects : Replace bromine with Cl/CF₃ to alter electron-withdrawing properties; vary the 2-methyl group on the aniline ring to modulate steric hindrance .
- Bioisosteres : Substitute sulfonamide with sulfonylurea (e.g., chlorpropamide analogs) to enhance metabolic stability .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Case Study : If in vitro COX-2 inhibition does not translate to in vivo efficacy:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
